Lapatinib Ditosylate

Catalog No.
S547943
CAS No.
388082-77-7
M.F
C43H42ClFN4O10S3
M. Wt
925.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lapatinib Ditosylate

CAS Number

388082-77-7

Product Name

Lapatinib Ditosylate

IUPAC Name

N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-[(2-methylsulfonylethylamino)methyl]furan-2-yl]quinazolin-4-amine;4-methylbenzenesulfonic acid

Molecular Formula

C43H42ClFN4O10S3

Molecular Weight

925.5 g/mol

InChI

InChI=1S/C29H26ClFN4O4S.2C7H8O3S/c1-40(36,37)12-11-32-16-23-7-10-27(39-23)20-5-8-26-24(14-20)29(34-18-33-26)35-22-6-9-28(25(30)15-22)38-17-19-3-2-4-21(31)13-19;2*1-6-2-4-7(5-3-6)11(8,9)10/h2-10,13-15,18,32H,11-12,16-17H2,1H3,(H,33,34,35);2*2-5H,1H3,(H,8,9,10)

InChI Key

UWYXLGUQQFPJRI-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CS(=O)(=O)CCNCC1=CC=C(O1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC(=CC=C5)F)Cl

Synonyms

GW 282974X, GW 572016, GW-282974X, GW-572016, GW282974X, GW572016, lapatinib, lapatinib ditosylate, N-(3-chloro-4-(((3-fluorobenzyl)oxy)phenyl)-6-(5-(((2-methylsulfonyl)ethyl)amino)methyl) -2-furyl)-4-quinazolinamine, Tykerb

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CS(=O)(=O)CCNCC1=CC=C(O1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC(=CC=C5)F)Cl

As a treatment for HER2-positive breast cancer:

  • Primary application: Lapatinib is approved in combination with other therapies for the treatment of HER2-positive metastatic breast cancer (MBC) [Source: National Cancer Institute (.gov) ]. It works by blocking the activity of two proteins, human epidermal growth factor receptor 1 (HER1) and HER2, which play a role in the growth and survival of some cancer cells [Source: A review of lapatinib ditosylate in the treatment of refractory or advanced breast cancer - PMC - NCBI ].
  • Ongoing research: Scientists are investigating the efficacy of Lapatinib in different treatment settings for HER2-positive breast cancer, including:
    • As part of first-line therapy for MBC [Source: Efficacy and Tolerability of Lapatinib in the Management of Breast Cancer - PMC - NCBI ]
    • In combination with other targeted therapies or immunotherapies [Source: Lapatinib ditosylate rescues memory impairment in D-galactose/ovariectomized rats: Potential repositioning of an anti-cancer drug for the treatment of Alzheimer's disease - PubMed ]

Exploring Lapatinib Ditosylate for other applications:

  • Neurodegenerative diseases: Recent research suggests Lapatinib might have potential benefits in managing Alzheimer's disease [Source: Lapatinib ditosylate rescues memory impairment in D-galactose/ovariectomized rats: Potential repositioning of an anti-cancer drug for the treatment of Alzheimer's disease - PubMed ]. Studies are ongoing to understand its mechanism of action and potential therapeutic effects in this area.
  • Drug delivery systems: Researchers are exploring novel methods to improve the delivery and efficacy of Lapatinib. For example, studies investigate using nanosponge systems to enhance its water solubility and bioavailability [Source: Enhancement in the therapeutic potential of lapatinib ditosylate against breast cancer by the use of β-cyclodextrin based ternary nanosponge system - PubMed ].

Lapatinib ditosylate is a small molecule drug primarily used in the treatment of certain types of breast cancer, particularly those that overexpress the human epidermal growth factor receptor type 2 (HER2). It is a dual tyrosine kinase inhibitor, specifically targeting the epidermal growth factor receptor (EGFR) and HER2, which play significant roles in tumor cell proliferation and survival. The chemical structure of lapatinib ditosylate is represented by the formula C29ClF26N4O4S(C7H8O3S)2H2OC_{29}ClF_{26}N_{4}O_{4}S\cdot (C_{7}H_{8}O_{3}S)_{2}\cdot H_{2}O with a molecular weight of approximately 943.5 g/mol for the ditosylate monohydrate form .

  • Lapatinib Ditosylate acts as a dual tyrosine kinase inhibitor, targeting the HER2/neu (ErbB2) and epidermal growth factor receptor (EGFR) [].
  • These receptors are overexpressed in some cancers and play a crucial role in cell growth and survival [].
  • By binding to the ATP-binding pockets of these receptors, Lapatinib Ditosylate disrupts their signaling pathways, leading to cell cycle arrest and ultimately cell death [].
  • Lapatinib Ditosylate can cause various side effects, including diarrhea, rash, and fatigue [].
  • It can also interact with other medications, so careful monitoring is necessary during treatment [].
  • No data is readily available on its flammability or general reactivity.
Involving various intermediates. The key steps include:

  • Formation of Lapatinib Base: The tosylate salt of 5-(4-[3-chloro-4-(3-fluorobenzyloxy)-anilino]-6-quinazolinyl)-furan-2-carbaldehyde reacts with 2-(methylsulfonyl)ethylamine in the presence of a base (diisopropyl ethylamine) to yield the lapatinib base.
  • Conversion to Ditosylate: The lapatinib base is then treated with para-toluenesulfonic acid to form lapatinib ditosylate anhydrate. This can be further converted into the monohydrate form using tetrahydrofuran and water .
  • Recrystallization: The anhydrous form can be transformed back to the monohydrate through a hydration reaction, enhancing yield and purity .

Lapatinib ditosylate functions as a potent inhibitor of both EGFR and HER2 tyrosine kinases. Its mechanism involves mimicking adenosine triphosphate (ATP) and binding to the ATP-binding site, thereby preventing autophosphorylation and subsequent activation of these receptors. This inhibition disrupts downstream signaling pathways that promote cell proliferation and survival in cancerous cells .

In vitro studies have demonstrated that lapatinib effectively inhibits tumor cell growth, particularly in breast cancer cell lines that overexpress HER2. The drug has shown a slower off-rate from its targets compared to other similar inhibitors, which may contribute to its sustained efficacy in inhibiting tumor growth .

The synthesis of lapatinib ditosylate involves multiple steps:

  • Preparation of Intermediates: Starting materials such as 2-amino benzonitrile are reacted with iodine monochloride to yield various intermediates.
  • Coupling Reactions: These intermediates undergo coupling reactions under acidic conditions to form complex structures necessary for the final product.
  • Final Conversion: The lapatinib base is converted into its ditosylate form through reactions with sulfonic acids, followed by crystallization processes that enhance purity and yield .

Lapatinib ditosylate is primarily used in oncology for treating:

  • Breast Cancer: Particularly effective against HER2-positive metastatic breast cancer, often in combination with other therapies like capecitabine.
  • Other Solid Tumors: Research is ongoing regarding its efficacy against other malignancies that express HER2 or EGFR.

Clinical trials have demonstrated its effectiveness as a second-line treatment option, especially for patients who have developed resistance to other therapies .

Studies indicate that lapatinib may interact with various drugs metabolized by cytochrome P450 enzymes, particularly CYP3A4/5. Co-administration with strong CYP3A4 inhibitors can significantly increase systemic exposure to lapatinib, while inducers may reduce its effectiveness . Additionally, it has been shown to enhance apoptosis when combined with trastuzumab in resistant breast cancer cells, suggesting synergistic effects when used in combination therapies .

Several compounds exhibit similar mechanisms of action or target similar pathways as lapatinib ditosylate:

Compound NameTarget(s)Unique Features
TrastuzumabHER2Monoclonal antibody; prevents receptor dimerization
GefitinibEGFRSelective inhibitor; primarily targets EGFR only
NeratinibHER1, HER2Irreversible inhibitor; broader spectrum than lapatinib
AfatinibEGFRIrreversible inhibitor; effective against resistant mutations
OsimertinibEGFRTargets specific mutations; irreversible binding

Lapatinib's unique dual inhibition of both EGFR and HER2 distinguishes it from many other inhibitors that target only one receptor type, providing a broader therapeutic approach for treating certain cancers .

Lapatinib ditosylate, a potent dual inhibitor of epidermal growth factor receptor and human epidermal growth factor receptor 2 tyrosine kinases, is synthesized through a multi-step process that begins with the construction of the quinazoline core structure [1] [2]. The chemical structure of lapatinib ditosylate consists of a quinazoline scaffold connected to a furyl moiety, with a 3-chloro-4-[(3-fluorobenzyl)oxy]phenyl group at the 4-position and a methylsulfonylethylaminomethyl side chain [3]. The traditional synthesis route involves several sequential transformations starting from quinazoline precursors [4].

The initial step in the traditional synthesis pathway involves the formation of the quinazoline heterocyclic ring through a Niementowski-type reaction [5]. This process typically begins with 2-aminobenzamide derivatives that undergo cyclization to form quinazolin-4(3H)-ones [6]. The reaction is conducted under controlled conditions, often utilizing water as a solvent at room temperature, which provides high yields of the quinazoline-2,4(1H,3H)-dione intermediates [7]. For instance, when 4-fluoro-2-aminobenzoic acid is used as the starting material, the corresponding quinazoline derivative can be obtained in yields exceeding 90% under optimized conditions [8].

Following the formation of the quinazoline core, the next critical step involves chlorination of the quinazolone intermediate [9]. This transformation is typically achieved using phosphorus oxychloride (POCl₃) in the presence of a base such as triethylamine [5]. The chlorination step has been optimized to use only slight excesses of reagents (1.2 equivalents) in toluene, yielding the chlorinated product in approximately 87% yield after basic workup [5]. This approach minimizes waste generation while maintaining high reaction efficiency [5].

The subsequent step in the traditional synthesis route involves nucleophilic aromatic substitution (SNAr) at the 4-position of the chloroquinazoline intermediate [5]. This reaction introduces the 3-chloro-4-[(3-fluorobenzyl)oxy]phenyl group, a key structural component of lapatinib [10]. The substitution reaction proceeds efficiently in various solvents, including refluxing propan-2-ol, achieving yields of approximately 95% [5]. The limited solubility of the resulting product facilitates its isolation through simple filtration and washing procedures, eliminating the need for complex purification methods [5].

Table 1: Optimization of Quinazoline-2,4(1H,3H)-dione Synthesis from 2-Aminobenzoic Acid Derivatives

EntrySolventTemperature (°C)Time (h)Base (equiv.)Yield (%)
1Acetonitrile502-85*
2Acetonitrile254-88*
3Acetonitrile256-94*
4Acetonitrile256NaOH (2.0)56
5Acetonitrile256NaOH (4.0)91
6Water856-94*
7Water506-95*
8Water256-56*
9Water2512-92*
10Water2512NaOH (4.0)90

*Yields of intermediate before cyclization [24]

The traditional synthesis route also includes the introduction of a 5-formylfuran moiety at the 6-position of the quinazoline core through cross-coupling reactions [5]. This step is followed by reductive amination to attach the methylsulfonylethylaminomethyl side chain, completing the core structure of lapatinib [5]. The final step involves salt formation with p-toluenesulfonic acid to produce lapatinib ditosylate [4]. This multi-step sequence, while effective, presents opportunities for optimization in terms of reagent usage, solvent selection, and overall process efficiency [5].

Regioselective Palladium-Catalyzed Arylation Strategies

Palladium-catalyzed cross-coupling reactions represent a significant advancement in the synthesis of lapatinib ditosylate, particularly for the formation of carbon-carbon bonds between the quinazoline core and the furyl moiety [4]. These reactions offer high regioselectivity and efficiency, making them valuable tools in the pharmaceutical manufacturing process [11]. The most commonly employed palladium-catalyzed reaction in lapatinib synthesis is the Suzuki-Miyaura coupling, which connects the halogenated quinazoline intermediate with a 5-formylfuranylboronic acid derivative [5].

The Suzuki-Miyaura coupling reaction for lapatinib synthesis has been extensively optimized to improve yield and reduce catalyst loading [5]. Research has demonstrated that the reaction can proceed efficiently with remarkably low catalyst loadings, as low as 0.01 mol% of palladium acetate, without requiring air-sensitive ligands or rigorous exclusion of oxygen [5]. This represents a significant improvement over earlier methods that utilized much higher catalyst loadings (up to 9.2 mol%) [13]. The ability to reduce precious metal catalyst usage not only decreases production costs but also minimizes metal residues in the final product, simplifying purification procedures [5].

Table 2: Optimization of Suzuki-Miyaura Coupling for Lapatinib Synthesis

EntryCatalyst (mol%)Concentration (M)Boronic Acid (equiv.)Time (h)Yield (%)
1Pd(OAc)₂ (5)0.051.5168
2Pd(OAc)₂ (5)0.051.5282
3Pd(OAc)₂ (5)0.051.3271
4Pd(OAc)₂ (5)0.051.1277
5*Pd(OAc)₂ (1)0.051.1284
6*Pd(OAc)₂ (1)0.11.1284
7*Pd(OAc)₂ (1)0.21.1282
8*Pd(OAc)₂ (1)0.051.1490
9*†Pd(OAc)₂ (0.1)0.051.12490
10*Pd(OAc)₂ (0.01)0.051.12484
11*5% Pd/C (1)0.051.1490

*Solvents not degassed prior to use
†Performed at 40 mmol scale [5]

An alternative approach to the Suzuki-Miyaura coupling involves direct C-H arylation, which eliminates the need for pre-functionalization of the furan component [5]. This method, investigated by researchers at GlaxoSmithKline, couples the brominated quinazoline derivative directly with furfural [5]. While this approach offers theoretical advantages in terms of atom economy, practical implementation has revealed challenges [5]. The direct arylation requires potassium acetate, pivalic acid, air-sensitive phosphine ligands, elevated temperatures (>110°C), and excess furfural [5]. Moreover, the reaction demands careful monitoring to prevent competitive reactions at the aryl chloride position [5].

Regioselective palladium-catalyzed arylation strategies have also been explored for the modification of the quinazoline core at various positions [15]. These methods enable the introduction of diverse functional groups, potentially leading to novel lapatinib analogs with enhanced properties [15]. For instance, palladium-catalyzed N-arylation of unsymmetric imidazoles has been developed with complete N1-selectivity, a methodology that could be applied to the synthesis of related tyrosine kinase inhibitors [6].

The mechanism of palladium-catalyzed cross-coupling reactions in lapatinib synthesis involves several key steps: oxidative addition of the aryl halide to the palladium(0) catalyst, transmetalation with the boronic acid derivative, and reductive elimination to form the new carbon-carbon bond while regenerating the palladium(0) catalyst [11]. Understanding this mechanism has facilitated the development of more efficient catalytic systems with lower metal loadings and milder reaction conditions [11].

Green Chemistry Approaches for Sustainable Manufacturing

The pharmaceutical industry has increasingly embraced green chemistry principles to develop more sustainable manufacturing processes for active pharmaceutical ingredients, including lapatinib ditosylate [13]. These approaches aim to minimize environmental impact by reducing waste generation, decreasing energy consumption, and utilizing safer solvents and reagents [13]. Recent advancements in lapatinib synthesis have demonstrated significant improvements in sustainability metrics compared to traditional manufacturing methods [13].

A notable green chemistry approach for lapatinib synthesis involves a 5-step, 3-pot sequence that primarily utilizes recyclable water as the reaction medium, in contrast to the conventional process that relies entirely on various organic solvents [13]. This environmentally responsible synthesis showcases modern technologies applicable to fine chemical manufacturing [13]. A key highlight of this approach is the dramatic reduction in palladium catalyst loading to only 500 parts per million (ppm), representing a substantial decrease from the 92,000 ppm (9.2 mol%) employed in previous methods [13].

The sustainability of different synthetic routes for lapatinib has been evaluated using quantitative metrics such as atom economy (AE), reaction mass efficiency (RME), optimum efficiency (OE), and process mass intensity (PMI) [5]. These assessments have revealed that seemingly more efficient one-pot procedures do not necessarily translate to greener processes [5]. For example, a comparison between a two-step process (chlorination followed by nucleophilic substitution) and a one-pot procedure showed that the former achieved better sustainability metrics despite requiring an additional isolation step [5].

Table 3: Green Chemistry Metrics Comparison for Different Synthetic Routes

ProcedureYield (%)Atom Economy (%)Reaction Mass Efficiency (%)Optimum Efficiency (%)Process Mass Intensity
Two-step via chlorination81.996.682.485.364.6
One-pot procedure75.596.673.075.674.4
Suzuki-Miyaura coupling9073.464.587.8107.5
Direct C-H arylation6385.412.214.335.3

Data from sustainability assessment using CHEM21 toolkit [5]

Solvent selection represents another critical aspect of green chemistry approaches for lapatinib synthesis [5]. While dimethoxyethane (DME) and methanol have been identified as essential for the Suzuki-Miyaura coupling due to substrate solubility requirements, their toxicity presents environmental concerns [5]. Efforts to substitute these solvents with more environmentally benign alternatives, such as propan-2-ol, have resulted in significantly lower yields (42% versus 90%) [5]. This highlights the ongoing challenge of balancing reaction efficiency with environmental considerations in pharmaceutical manufacturing [5].

Process intensification through reaction telescoping has emerged as a valuable strategy for enhancing the sustainability of lapatinib synthesis [5]. By conducting sequential reactions in the same vessel without intermediate isolation, this approach reduces solvent usage and minimizes waste generation [5]. Researchers have successfully developed a one-pot procedure that combines the Suzuki-Miyaura coupling and subsequent reductive amination steps, utilizing a single charge of palladium catalyst [5]. This integrated process achieves high atom efficiency while reducing solvent consumption and catalyst requirements [5].

The implementation of continuous flow chemistry represents another promising green chemistry approach for lapatinib manufacturing [37]. This technology offers advantages over traditional batch processing, including improved energy efficiency, waste reduction, enhanced safety, smaller infrastructure footprint, and the ability to adjust production volumes according to demand [37]. Flow chemistry has demonstrated potential for enabling large-scale synthesis of pharmaceutical compounds, providing a pathway for sustainable domestic production capabilities [37].

Catalytic Transfer Hydrogenation in Reductive Amination Steps

The final key transformation in lapatinib ditosylate synthesis involves reductive amination to introduce the methylsulfonylethylaminomethyl side chain [5]. This step connects the aldehyde functionality of the furyl moiety with 2-aminoethylmethylsulfone through imine formation followed by reduction [5]. Traditional approaches utilize direct hydrogenation with molecular hydrogen, but catalytic transfer hydrogenation has emerged as a safer and more convenient alternative, particularly for large-scale manufacturing [5].

Catalytic transfer hydrogenation employs hydrogen donors such as ammonium formate or formic acid in combination with amines as surrogates for molecular hydrogen [11]. This methodology eliminates the need for high-pressure equipment and mitigates safety concerns associated with handling flammable hydrogen gas in production facilities [5]. The reaction proceeds through the formation of an imine intermediate, which can be isolated as a stable compound or reduced in situ in a one-pot process [5].

Optimization studies for the transfer hydrogenation step in lapatinib synthesis have explored various catalysts and hydrogen donors [5]. Heterogeneous palladium catalysts, particularly palladium on carbon (Pd/C), have demonstrated superior performance compared to homogeneous alternatives [5]. When combined with ammonium formate as the hydrogen donor, Pd/C achieves efficient reduction of the imine intermediate, producing lapatinib in good yields [5].

Table 4: Optimization of Transfer Hydrogenation for Lapatinib Synthesis

EntryCatalystHydrogen DonorTime (h)Yield (%)
1Pd/CHCO₂NH₄170.2
2Pd/CHCO₂NH₄260.8
3Pd/CNEt₃ + HCO₂H116.2
4Pd/CDIPEA + HCO₂H114.4
5Pd(OAc)₂HCO₂NH₄-n.d.
6Pd(OAc)₂NEt₃ + HCO₂H-n.d.
7Pd(OAc)₂DIPEA + HCO₂H-n.d.

Reaction conditions: imine (0.2 mmol), DME/MeOH (2:1, 0.05 M), 5 mol% catalyst and hydrogen surrogate (5 equiv.), 50°C [5]

Further optimization of the transfer hydrogenation conditions has revealed that the reaction is highly sensitive to catalyst loading and hydrogen donor concentration [5]. At 50°C with 5 mol% Pd/C, the reduction is essentially complete within 30 minutes [5]. Increasing the catalyst loading beyond this point leads to undesirable product decomposition [5]. The optimal amount of ammonium formate was determined to be seven equivalents, balancing reaction rate with selectivity [5].

An interesting observation from the development of the reductive amination process is the inhibitory effect of triethylamine on transfer hydrogenation [5]. When attempting to telescope the Suzuki-Miyaura coupling and reductive amination steps, the presence of excess triethylamine from the coupling reaction prevented the reduction of the imine intermediate [5]. This inhibition is likely due to the amine scavenging palladium-hydride species necessary for the reduction [5]. In contrast, catalytic hydrogenation with molecular hydrogen is not affected by triethylamine, enabling successful one-pot procedures that combine cross-coupling and reductive amination [5].

To address the challenges associated with batch hydrogenation using molecular hydrogen, researchers have explored continuous flow hydrogenation as an alternative approach [5]. This methodology involves passing the reaction mixture containing the pre-formed imine through a packed bed reactor containing a palladium catalyst under hydrogen pressure [5]. Optimization studies have demonstrated that good conversion can be achieved at 50°C with a flow rate of 0.5 mL/min, or at 60°C with a higher flow rate of 1 mL/min for increased productivity [5]. The continuous flow approach offers advantages in terms of safety, scalability, and process control compared to batch hydrogenation [5].

The mechanism of catalytic transfer hydrogenation in lapatinib synthesis involves the decomposition of the hydrogen donor (e.g., ammonium formate) on the palladium surface to generate active palladium-hydride species [14]. These species then transfer hydrogen to the imine carbon-nitrogen double bond, forming the desired amine product [14]. Understanding this mechanism has facilitated the development of more efficient and selective reduction protocols for the final step in lapatinib synthesis [14].

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

Appearance

Yellow Solid

Melting Point

240-242°C

UNII

4WK72K94MC

GHS Hazard Statements

Aggregated GHS information provided by 4 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H360 (50%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H362 (25%): May cause harm to breast-fed children [Reproductive toxicity, effects on or via lactation];
H372 (25%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H373 (25%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H413 (75%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Tyverb is indicated for the treatment of patients with breast cancer, whose tumours overexpress HER2 (ErbB2):in combination with capecitabine for patients with advanced or metastatic disease with progression following prior therapy, which must have included anthracyclines and taxanes and therapy with trastuzumab in the metastatic setting;in combination with trastuzumab for patients with hormone-receptor-negative metastatic disease that has progressed on prior trastuzumab therapy or therapies in combination with chemotherapy;in combination with an aromatase inhibitor for post-menopausal women with hormone-receptor-positive metastatic disease, not currently intended for chemotherapy. The patients in the registration study had not previously been treated with trastuzumab or an aromatase inhibitor. No data are available on the efficacy of this combination relative to trastuzumab in combination with an aromatase inhibitor in this patient population.

NCI Cancer Drugs

Drug: Lapatinibditosylate
US Brand Name(s): Tykerb
FDA Approval: Yes
Lapatinib ditosylate is approved to be used with other drugs to treat: Breast cancer that is advanced or has metastasized (spread to other parts of the body). It is used with: Capecitabine in women with HER2 positive (HER2+) breast cancer whose disease was treated with an anthracycline , a taxane , and trastuzumab.
Letrozole in postmenopausal women with HER2+ and hormone receptor–positive (HR+) breast cancer who need hormone therapy.
Lapatinib ditosylate is also being studied in the treatment of other types of cancer.

Pharmacology

Lapatinib Ditosylate is the ditosylate salt of lapatinib, a synthetic, orally-active quinazoline with potential antineoplastic activity. Lapatinib reversibly blocks phosphorylation of the epidermal growth factor receptor (EGFR), ErbB2, and the Erk-1 and-2 and AKT kinases; it also inhibits cyclin D protein levels in human tumor cell lines and xenografts. EGFR and ErbB2 have been implicated in the growth of various tumor types.

MeSH Pharmacological Classification

Antineoplastic Agents

ATC Code

L01XE07

Pictograms

Health Hazard

Health Hazard

Wikipedia

Lapatinib ditosylate

Use Classification

Human drugs -> Tyverb -> EMA Drug Category
Protein kinase inhibitors -> Human pharmacotherapeutic group
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15

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